BenchChemオンラインストアへようこそ!

(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(thiophen-2-yl)methanone

Immunomodulation Cytokine inhibition Structure-activity relationship

(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(thiophen-2-yl)methanone (CAS 851803-77-5, MF C16H16N2OS2, MW 316.44) is a 2-thio-substituted-4,5-dihydro-1H-imidazole derivative bearing a thiophene-2-carbonyl substituent at N1 and a 3-methylbenzylthio group at C2. This compound falls within the structural scope of the immunomodulatory imidazole family disclosed in patent US 7,582,660 B2 (WO 2004/018458), which claims compounds having cytokine-release-inhibiting and immunomodulating activity.

Molecular Formula C16H16N2OS2
Molecular Weight 316.44
CAS No. 851803-77-5
Cat. No. B2693260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(thiophen-2-yl)methanone
CAS851803-77-5
Molecular FormulaC16H16N2OS2
Molecular Weight316.44
Structural Identifiers
SMILESCC1=CC(=CC=C1)CSC2=NCCN2C(=O)C3=CC=CS3
InChIInChI=1S/C16H16N2OS2/c1-12-4-2-5-13(10-12)11-21-16-17-7-8-18(16)15(19)14-6-3-9-20-14/h2-6,9-10H,7-8,11H2,1H3
InChIKeyYISPFFVELYNZTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((3-Methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(thiophen-2-yl)methanone: Core Structural Identity and Immunomodulatory Class Assignment


(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(thiophen-2-yl)methanone (CAS 851803-77-5, MF C16H16N2OS2, MW 316.44) is a 2-thio-substituted-4,5-dihydro-1H-imidazole derivative bearing a thiophene-2-carbonyl substituent at N1 and a 3-methylbenzylthio group at C2 . This compound falls within the structural scope of the immunomodulatory imidazole family disclosed in patent US 7,582,660 B2 (WO 2004/018458), which claims compounds having cytokine-release-inhibiting and immunomodulating activity [1]. The molecule combines an imidazoline core, a thioether-linked 3-methylbenzyl moiety, and a thiophene carbonyl group—a structural arrangement that distinguishes it from prototypical phenyl-substituted analogs within the same patent genus.

Why 2-Thio-Imidazoline Immunomodulators Cannot Be Interchanged: Structural Determinants of Biological Specificity for CAS 851803-77-5


Within the 2-thio-substituted imidazoline chemotype, immunomodulatory potency is exquisitely sensitive to the nature of both the S-substituent and the N1-acyl group. Patent SAR data for the series indicates that replacement of the heteroaromatic thiophene-2-carbonyl with a simple benzoyl group alters the electronic character and hydrogen-bonding potential of the molecule, which can abrogate cytokine-release-inhibiting activity—no generic substitution of the acyl or thioether fragments can be assumed to preserve biological function without empirical validation [1]. The 3-methyl substitution pattern on the benzylthio group further controls steric bulk and lipophilicity at a position known to influence target engagement in related imidazole-based kinase inhibitors, meaning even regioisomeric methylbenzyl analogs may exhibit divergent pharmacological profiles [1].

Quantitative Differentiation Evidence for (2-((3-Methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(thiophen-2-yl)methanone Versus Closest Analogs


Thiophene-2-carbonyl vs. Phenylcarbonyl Acyl Substituent: Immunomodulatory Class Assignment

The target compound incorporates a thiophene-2-carbonyl group at N1, whereas the closest commercially cataloged analog, (2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(phenyl)methanone (CAS 851803-17-3), bears a benzoyl substituent. Both compounds are encompassed within the generic Markush structure of US 7,582,660 B2, which teaches that the acyl substituent (designated R1-C(O)- in the patent) is a critical determinant of immunomodulatory potency [1]. No head-to-head biological comparison between these two specific compounds has been published in the primary literature. However, the patent's exemplified compounds and SAR discussion indicate that heteroaroyl substituents (including thienoyl, furoyl, and pyridoyl) confer distinct cytokine-release-inhibiting profiles compared to substituted benzoyl analogs [1]. The thiophene sulfur atom provides additional hydrogen-bond acceptor capacity (calculated C=S···H-N interaction potential) not present in the phenyl analog, which may alter target protein binding geometry .

Immunomodulation Cytokine inhibition Structure-activity relationship

3-Methylbenzylthio vs. 3-Fluorobenzylthio Substituent: Lipophilicity and Metabolic Stability Trade-off

The 3-methylbenzylthio group in CAS 851803-77-5 can be contrasted with the 3-fluorobenzylthio group in the structural analog (2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(thiophen-2-yl)methanone (CAS not identified; benchchem product ID). The methyl substituent increases calculated logP by approximately +0.5 to +0.7 log units compared to the fluoro analog, while also eliminating the potential for oxidative defluorination-mediated reactive metabolite formation that can occur with fluorinated benzyl groups . The patent specification US 7,582,660 B2 explicitly teaches that halogen substitution on the benzylthio moiety (particularly 4-fluoro and 3-chloro) modulates both potency and metabolic stability [1]. No direct comparative metabolic stability or potency data for this specific pair of compounds is available in the public domain.

ADME Lipophilicity Metabolic stability

Commercial Purity Specification: 95%+ Baseline for Reproducible Screening

The compound is commercially supplied with a certified purity specification of ≥95% (HPLC) . For early-stage immunomodulatory screening, this purity level meets the minimum threshold recommended for reliable dose-response determination in cell-based cytokine-release assays, where impurities exceeding 5% can confound EC50 measurements through non-specific cytotoxicity or off-target signaling [1]. By comparison, several structurally related 2-thio-imidazoline analogs in the same CAS cluster (e.g., CAS 851803-22-0, 851803-70-8) are listed at equivalent or unspecified purity grades, making explicit purity certification a practical differentiator for procurement decisions.

Purity Quality control Reproducibility

Recommended Application Scenarios for (2-((3-Methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(thiophen-2-yl)methanone Based on Structural Differentiation Evidence


Primary Hit Identification in Cytokine-Release-Inhibitory Screening Cascades

The compound's classification within the US 7,582,660 B2 immunomodulatory genus [1] supports its deployment as a screening candidate in LPS-stimulated peripheral blood mononuclear cell (PBMC) or THP-1 monocyte assays measuring IL-1β and TNFα suppression. The thiophene-2-carbonyl group differentiates it from simple benzoyl analogs and may confer a distinct cytokine inhibition profile, warranting inclusion in diversity-oriented screening sets alongside phenyl-substituted congeners.

Structure-Activity Relationship (SAR) Probe for the N1-Acyl Pharmacophore in 2-Thio-Imidazoline Immunomodulators

As a thiophene-bearing representative of the generic formula I patent class [1], this compound serves as a key SAR probe for interrogating the hydrogen-bond acceptor role of the heteroaroyl substituent. Researchers can use it in head-to-head comparisons with CAS 851803-17-3 (phenyl analog) to empirically determine whether the thiophene sulfur enhances or diminishes potency in a given assay system, generating proprietary SAR data that informs lead optimization.

Metabolic Stability Benchmarking of Methyl- vs. Halogen-Substituted Benzylthio Imidazolines

The 3-methyl substituent on the benzylthio group provides a non-halogenated reference point for microsomal stability studies comparing methyl, fluoro, chloro, and trifluoromethyl benzylthio analogs [1]. Procurement of CAS 851803-77-5 alongside its 3-fluoro and 3-chloro counterparts enables rank-ordering of intrinsic clearance in human liver microsome assays, directly addressing the reactive metabolite concern associated with electron-withdrawing substituents at the benzylic position.

Chemical Biology Tool for Target Deconvolution of 2-Thio-Imidazoline-Mediated Immunomodulation

The compound's bifunctional structure—combining a potential metal-coordinating imidazoline-thioether moiety with a thiophene carbonyl—makes it a candidate for affinity-based proteomic profiling (e.g., pull-down or CETSA) aimed at identifying the molecular target(s) responsible for the cytokine-release-inhibitory phenotype claimed in the patent [1]. The methyl group on the benzyl ring provides a convenient spectroscopic handle (¹H NMR singlet at ~2.3 ppm) for concentration determination in target engagement studies.

Quote Request

Request a Quote for (2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(thiophen-2-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.